2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
Description
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring (azaspiro[4.5]decane). The Boc (tert-butoxycarbonyl) group at the 2-position serves as a protective group for the secondary amine, while the carboxylic acid at the 8-position provides a reactive handle for further functionalization. This compound is widely used in medicinal chemistry as a rigid scaffold for drug discovery, particularly in the synthesis of protease inhibitors and peptidomimetics .
Properties
CAS No. |
1363381-87-6 |
|---|---|
Molecular Formula |
C15H24NO4- |
Molecular Weight |
282.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
QHSHITNSETWPKW-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-] |
Synonyms |
2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyanation of 1,4-Dioxaspiro[4.5]decane-8-one
Reagents : p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide.
Conditions : Glycol dimethyl ether/ethanol solvent, 0–20°C.
Outcome : 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is obtained.
Mechanism : Nucleophilic addition of cyanide to the ketone, followed by elimination.
Step 2: Alkylation with 1-Bromo-2-chloroethane
Reagents : 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA).
Conditions : Toluene solvent, 0–20°C, 13 hours.
Outcome : 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile forms.
Step 3: Cyclization and Boc Protection
Reagents : Hydrogen gas, Raney nickel, tert-butyl dicarbonyl anhydride (Boc₂O).
Conditions : Methanol solvent, 50°C, 50 psi H₂ pressure.
Outcome : Cyclization yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate.
Step 4: Deprotection and Carboxylic Acid Formation
Reagents : Pyridinium p-toluenesulfonate (PPTS).
Conditions : Acidic hydrolysis in aqueous THF.
Modification : Hydrolysis of the nitrile to carboxylic acid using H₂O₂/K₂CO₃ or HCl/H₂O.
Outcome : this compound is isolated.
Alternative Route via Spirocyclic Amine Intermediate
Direct Boc Protection of 2-Azaspiro[4.5]decane-8-carboxylic Acid
Starting Material : 2-Azaspiro[4.5]decane-8-carboxylic acid.
Protection : Boc₂O in dichloromethane with DMAP catalyst.
Conditions : Room temperature, 12 hours.
Yield : 75–85% after silica gel chromatography.
Industrial-Scale Optimization
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Ethyl acetate |
| Catalyst | DMAP | Triethylamine |
| Temperature | 25°C | 30–40°C |
| Yield | 80% | 88% (batch process) |
Industrial methods prioritize ethyl acetate for safety and Boc₂O stoichiometry adjustments to reduce side products.
Critical Analysis of Methodologies
Patent Route (CN111518015A)
Advantages :
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis Method Overview
- Starting Material : The synthesis often begins with 1,4-dioxaspiro[4.5]decane-8-one.
- Reaction Steps :
- First, the starting material undergoes a reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
- This intermediate is then reacted with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
- Subsequent reduction and cyclization steps lead to the formation of the target compound through reactions involving tert-butyl dicarbonyl anhydride and deprotection steps using pyridinium p-toluenesulfonate .
Pharmaceutical Applications
The primary application of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid lies in its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively.
Case Studies and Research Findings
- Antidepressant Properties : Research has indicated that compounds similar to this compound may exhibit antidepressant effects by modulating cholinergic systems in the brain. A study demonstrated that antimuscarinic drugs could lead to rapid reductions in depression severity .
- Anticholinergic Activity : The compound's structure suggests potential anticholinergic activity, which can be beneficial in treating conditions like motion sickness or nausea .
- Drug Metabolism Studies : The compound has been utilized in pharmacokinetic studies due to its ability to serve as a radiolabeled compound, aiding in understanding drug metabolism and distribution within biological systems .
Applications in Organic Synthesis
Beyond its pharmaceutical implications, this compound serves as an important intermediate in organic synthesis.
Synthetic Pathways
The versatile nature of this compound allows it to be used as a building block for synthesizing more complex molecules. Its spirocyclic structure can be exploited to create various derivatives that may possess unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can further interact with biological targets .
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic Core : Ensures conformational rigidity, enhancing binding specificity.
- Boc Group : Acid-labile protection, removable under mild acidic conditions.
- Carboxylic Acid : Enables salt formation, conjugation, or derivatization.
Below is a detailed comparison of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid with structurally related spirocyclic analogs, focusing on substituents, physicochemical properties, and applications.
Structural Analogs and Functional Group Variations
*Note: Molecular weight calculated based on formula C₁₅H₂₅NO₄ (Boc group: C₅H₉O₂).
Key Comparative Insights
Physicochemical Properties
- Solubility : The dioxa analog and oxa-containing compound exhibit higher aqueous solubility due to oxygen atoms, while the Boc-protected compound is more lipophilic.
- Reactivity : The ketone in and dual ketones in enable nucleophilic additions, contrasting with the carboxylic acid’s utility in amide coupling or salt formation.
Biological Activity
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₅NO₄, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.
The compound's structure features a spirocyclic framework that is often associated with biologically active molecules. The carboxylic acid group enhances its potential for derivatization, allowing for modifications that could lead to compounds with diverse biological activities. The Boc group can be removed under acidic conditions, revealing an amine that can participate in further reactions, such as acylation or alkylation, thus expanding its utility in synthetic organic chemistry .
Pharmacological Potential
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The azaspiro framework suggests potential activity as a neuroprotective agent or in modulating neurotransmitter systems. Research indicates that spirocyclic compounds can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity.
Antimicrobial Activity
Similar spirocyclic compounds have been evaluated for their antibacterial properties. For instance, derivatives of azaspiro compounds have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance. In studies involving related spirocyclic frameworks, some compounds demonstrated activity comparable to established antibiotics like ciprofloxacin against certain bacterial strains .
Synthesis and Evaluation
A study focused on the synthesis of spirocyclic derivatives reported the creation of several novel compounds inspired by this compound. These derivatives were evaluated for their antibacterial efficacy using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assessments against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that modifications to the spirocyclic structure could significantly influence antibacterial potency .
The mechanism of action for this compound likely involves its interaction with specific molecular targets due to its unique structural features. The spirocyclic structure allows it to bind effectively to enzymes or receptors, which may lead to inhibition of their activity. The removal of the Boc protecting group under acidic conditions reveals an active amine capable of further interactions with biological targets .
Comparative Analysis
To understand the uniqueness of this compound in comparison to related compounds, a table summarizing key features and activities is provided below:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 1363381-87-6 | Spirocyclic structure with Boc group | Potential neuroprotective effects |
| Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate | 71127914 | Contains an oxo group instead of a carboxylic acid | Moderate antibacterial activity |
| 2-Azaspiro[4,5]decane derivatives | Various | Variations on nitrogen position | Varying degrees of antimicrobial effects |
Q & A
Q. What are the key synthetic routes for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, and how do reaction conditions influence yield?
The synthesis often begins with spirocyclic carboxylic acid precursors. For example, 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid (CAS: 1489-97-0) can undergo reductive amination to introduce substituents (e.g., benzyl groups) via benzaldehyde and NaCNBH₃, followed by Boc protection and esterification with trimethylsilyldiazomethane . A two-step yield of ~55% is typical, but optimizing stoichiometry (e.g., excess benzaldehyde) and purification (crude intermediate use) can improve efficiency. Alternative routes, such as alkylation of spirocyclic intermediates with iodopentane, achieve ~62% yield under anhydrous conditions .
Q. How can the purity and structural integrity of this compound be validated?
Use orthogonal analytical methods:
- LCMS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm Boc-group retention and spirocycle stability .
- HPLC : Assess purity (≥97%) with a C18 column and acetonitrile/water gradient .
- NMR : Confirm stereochemistry via coupling constants (e.g., 8-position protons in spirocycle) and Boc-group tert-butyl signals at ~1.4 ppm .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?
The spirocyclic structure imposes steric hindrance, requiring activated coupling reagents (e.g., HATU or EDCI/HOAt) to facilitate amide bond formation. The Boc group enhances solubility in organic solvents (e.g., DCM or THF), but may reduce nucleophilicity at the secondary amine. Comparative studies with 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 369403-24-7) show that methyl substituents increase steric bulk, lowering coupling efficiency by ~20% .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected spirocycles?
Discrepancies arise from:
- Protection-deprotection side reactions : Boc groups may hydrolyze under acidic conditions, requiring strict pH control during workup .
- Spirocycle ring strain : Ring-opening byproducts form if alkylation steps exceed 60°C, as observed in 1,4-dioxaspiro[4.5]decane-8-carboxylate syntheses .
- Purification methods : Silica gel chromatography may degrade Boc groups; use flash chromatography with low-acidity adsorbents .
Q. How can computational modeling guide the design of derivatives targeting MDM2-p53 interactions?
The hydrophobic spirocyclic core mimics Phe/Trp/Leu residues in p53. Docking studies (e.g., AutoDock Vina) predict binding poses, while QSAR models correlate substituent logP values with MDM2 inhibition (IC₅₀). For example, 2,5-diketopiperazine derivatives with spirocycles show improved binding affinity (ΔG ≈ -9.2 kcal/mol) compared to linear analogs .
Methodological Recommendations
- Low-Yield Synthesis : Replace NaCNBH₃ with STAB (sodium triacetoxyborohydride) for milder reductive amination .
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during spirocycle formation to enforce desired configurations .
- Stability Testing : Monitor Boc-group integrity under storage conditions (e.g., -20°C in argon) via biweekly LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
